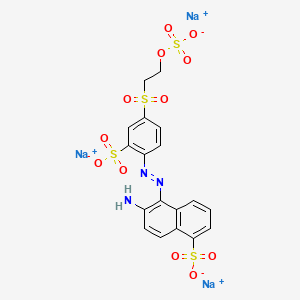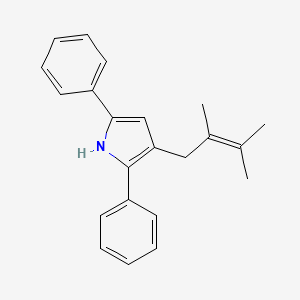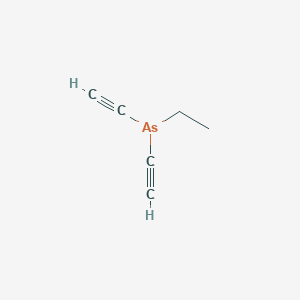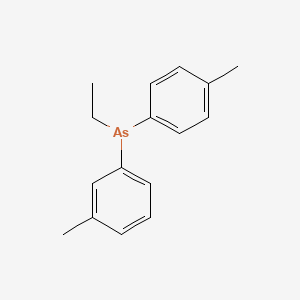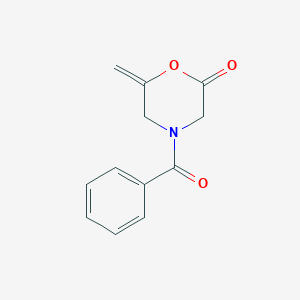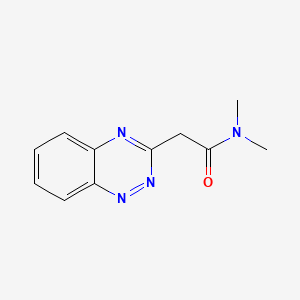
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- consists of a benzene ring fused with a triazine ring, with an acetamide group and two methyl groups attached to the nitrogen atoms .
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand . The reaction is carried out under oxidative conditions using copper (I) ions and oxygen, followed by treatment with trifluoroacetic acid (TFA) to yield the desired product .
Industrial Production Methods
Industrial production methods for 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- typically involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as copper (I) ions and oxygen, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include benzotriazinyl radicals, reduced derivatives, and substituted compounds with diverse biological activities .
科学的研究の応用
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- has numerous scientific research applications, including:
作用機序
The mechanism of action of 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt biological processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling and metabolic pathways .
類似化合物との比較
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- can be compared with other similar compounds, such as:
1,2,4-Benzotriazine N-oxides: These compounds have similar structures but differ in their oxidation state and biological activities.
3-Amino-1,2,4-benzotriazines: These analogues possess amino groups and exhibit different pharmacological properties.
3-Aryl-1,2,4-benzotriazines: These compounds have aryl groups attached to the triazine ring and show varied biological activities.
The uniqueness of 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
特性
CAS番号 |
80722-71-0 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
2-(1,2,4-benzotriazin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H12N4O/c1-15(2)11(16)7-10-12-8-5-3-4-6-9(8)13-14-10/h3-6H,7H2,1-2H3 |
InChIキー |
YAUWGOOSYHTCFA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CC1=NC2=CC=CC=C2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


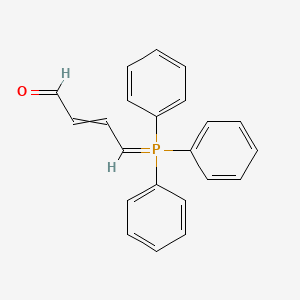
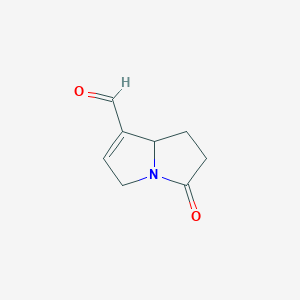
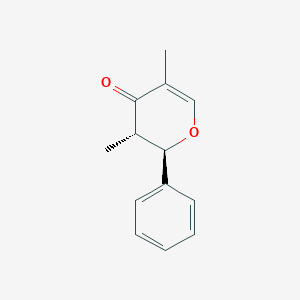
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
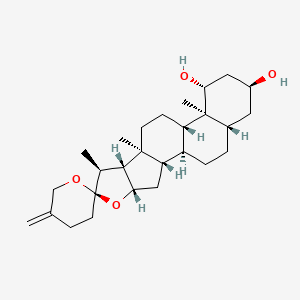
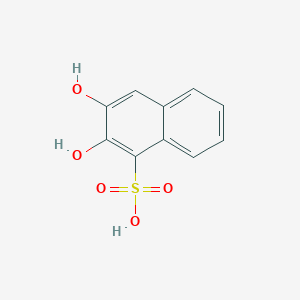
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

